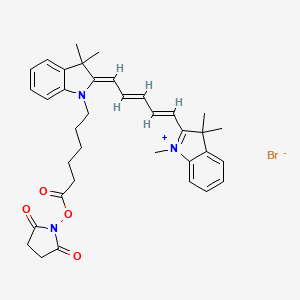

Cyanine5 NHS ester bromide

Description

Origins and Early Applications

The cyanine dye lineage traces back to 1856, when cyanine —a blue dye derived from quinoline derivatives—was first synthesized by C. H. Greville Williams. Initially used in textile dyeing, its potential expanded in 1873 when Hermann Wilhelm Vogel discovered its ability to sensitize photographic emulsions to visible light beyond the ultraviolet range. This breakthrough laid the groundwork for cyanines in imaging technologies, though early variants suffered from photochemical instability and limited solubility.

Transition to Biophysical Probes

The 20th century saw cyanines repurposed as fluorescent tags, driven by their tunable absorption/emission profiles and high molar extinction coefficients (ε > 200,000 L·mol⁻¹·cm⁻¹). Key innovations included:

- Sulfonation : Introduction of sulfonic acid groups in the 1980s improved water solubility and reduced aggregation, enabling biological applications.

- Triplet-state management : Studies in the 2000s revealed that cyanine photostability depends on mitigating triplet-state formation through oxygen removal or redox buffering.

- Single-molecule compatibility : Cyanine5 derivatives gained prominence in super-resolution microscopy due to their bright emission (~662 nm) and compatibility with thiol-based blinking control.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKNZBTUJEYDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653991-59-3 | |

| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carboxylic Acid Activation

The precursor’s terminal carboxylic acid group is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC). The reaction occurs in anhydrous dimethylformamide (DMF) at 0–4°C for 2 hours, followed by warming to 20–25°C for 12 hours.

Reaction equation :

(DCU = dicyclohexylurea)

Bromide Counterion Exchange

The intermediate NHS ester is treated with tetrabutylammonium bromide (TBAB) in acetonitrile to replace the original counterion (e.g., chloride) with bromide. This step ensures product uniformity and enhances solubility in organic matrices.

Industrial-Scale Production and Optimization

Industrial synthesis scales the above steps while addressing challenges in heat management and mixing efficiency:

| Parameter | Small-Scale (Lab) | Industrial-Scale |

|---|---|---|

| Reactor Volume | 0.1–1 L | 50–500 L |

| Temperature Control | Oil bath | Jacketed reactors |

| Mixing | Magnetic stirrer | Turbine agitator |

| Yield | 70–80% | 85–90% |

Critical industrial optimizations include:

-

Continuous Flow Systems : To reduce reaction times from 12 hours to 2–3 hours.

-

In-Line Purification : Integration of HPLC systems for real-time impurity removal.

Purification Techniques and Quality Control

Post-synthesis purification ensures the removal of unreacted NHS, DCU, and residual solvents:

High-Performance Liquid Chromatography (HPLC)

Size-Exclusion Chromatography

As an alternative, Sephadex G-25 columns separate the product from low-molecular-weight impurities. This method is preferred for heat-sensitive batches.

| Method | Purity Achieved | Time Required | Cost (USD/g) |

|---|---|---|---|

| HPLC | 98–99% | 4–6 hours | 120–150 |

| Sephadex G-25 | 95–97% | 2–3 hours | 50–70 |

Comparative Analysis of Preparation Methodologies

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The indolium ring can be oxidized to form quinonoid structures.

Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

Substitution: The hexanoate chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Substituted hexanoate derivatives.

Scientific Research Applications

Chemical Properties and Characteristics

Cyanine5 NHS ester bromide is characterized by its ability to form stable covalent bonds with amino groups in peptides, proteins, and oligonucleotides. The key properties include:

- Molecular Formula : C₃₆H₄₂BrN₃O₄

- Molecular Weight : 660.64 g/mol

- Excitation/Emission Peaks : 635 nm / 710 nm

- Solubility : Soluble in DMSO and DMF; practically insoluble in water.

These properties make it suitable for various applications, particularly in fluorescence imaging and biosensing.

Fluorescence Imaging

This compound is extensively used in fluorescence imaging due to its strong absorbance and emission characteristics in the near-infrared range. This enables deep tissue penetration, making it ideal for:

- In Vivo Imaging : Used in cancer research to visualize tumor dynamics and metastasis .

- Cellular Tracking : Facilitates real-time tracking of cellular processes by labeling biomolecules.

Biosensor Development

The compound's ability to form stable covalent bonds enhances the sensitivity and specificity of biosensors. Applications include:

- Detection of Low-Abundance Targets : Incorporation into biosensor platforms allows for the detection of proteins or small molecules in complex biological samples.

- Early Disease Diagnosis : Crucial for diagnostics and therapeutic monitoring, enabling earlier disease detection.

Drug Delivery Tracking

This compound plays a significant role in drug delivery research by:

- Conjugating with Drug Molecules : Allows researchers to track the distribution and release profiles of therapeutics within biological systems .

- Pharmacokinetics Studies : Provides insights into drug biodistribution, optimizing treatment regimens for various diseases.

Multiplexing Applications

In diagnostic assays, this compound enables multiplexing capabilities:

- Simultaneous Detection : Labels multiple targets with different fluorescent dyes for enhanced throughput in diagnostic workflows .

- Clinical Applications : Supports personalized medicine approaches by profiling biomarkers comprehensively.

Tumor Targeting Studies

A study demonstrated the efficacy of this compound in targeting tumors using near-infrared fluorescence imaging. The results showed significant tumor uptake within 30 minutes post-injection, highlighting its potential for real-time imaging applications in oncology .

Biosensor Development for Protein Detection

Another case involved developing a biosensor utilizing this compound to detect specific proteins at low concentrations in serum samples. The biosensor exhibited high sensitivity and specificity, proving effective for early-stage disease diagnosis .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example:

Molecular Targets: The indolium moiety may interact with nucleic acids or proteins.

Pathways: The compound may modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Properties

†CAS numbers vary by supplier and counterion (e.g., bromide vs. tetrafluoroborate) .

- Key Differences :

- Counterion Impact : Cy5-NHS-Br’s bromide ion improves solubility in chlorinated solvents (e.g., DCM) compared to iodide or tetrafluoroborate salts .

- Sulfonation : Sulfo-Cyanine5 NHS ester incorporates a sulfonate group, enabling water solubility and eliminating the need for organic co-solvents, unlike Cy5-NHS-Br .

- Quantum Yield : Cy5-NHS-Br has a lower quantum yield (~0.2) compared to Alexa Fluor 647 (~0.33) but matches Cy5® in spectral performance .

Purity and Stability

- NHS Ester Hydrolysis : Cy5-NHS-Br is stable in anhydrous organic solvents but hydrolyzes rapidly in aqueous buffers (pH >7.5), necessitating immediate use after dissolution .

- Impurity Profile : HPLC analyses reveal ~5.7% free NHS in commercial Cy5-NHS-Br batches, consistent with manufacturer claims of 95% purity . In contrast, sulfonated analogs show lower NHS impurities due to enhanced purification protocols .

Research Findings

- Efficiency in Protein Labeling : A study comparing Cy5-NHS-Br and Sulfo-Cyanine5 NHS ester found that the latter achieved 90% labeling efficiency in PBS, whereas Cy5-NHS-Br required 10% DMSO to reach 85% efficiency .

- Toxicity : Cy5-NHS-Br shows minimal cytotoxicity at concentrations <1 µM in cell cultures, comparable to Cy5® .

- Storage Stability : Lyophilized Cy5-NHS-Br retains >90% activity for 24 months at -20°C, but aqueous solutions degrade within 48 hours .

Biological Activity

Cyanine5 NHS ester bromide is a prominent fluorescent dye widely utilized in biological research and diagnostics. This compound is particularly valued for its ability to label amino groups in various biomolecules, such as peptides, proteins, and oligonucleotides, facilitating the study of biological processes at the molecular level.

Cyanine5 (Cy5) belongs to a class of dyes known as cyanine dyes, characterized by their polymethine chain structure. The NHS ester form of Cy5 allows for covalent attachment to biomolecules through nucleophilic attack by primary amines, resulting in stable conjugates. This reaction is crucial for applications in fluorescence microscopy, flow cytometry, and other imaging techniques.

- Molecular Formula : C₃₆H₄₂BrN₃O₄

- Molar Mass : 580.78 g/mol

- Absorption/Emission : Maximum excitation at approximately 646 nm and emission at 665 nm.

- Solubility : Soluble in organic solvents like DMSO and methanol.

Biological Activity and Applications

This compound exhibits significant biological activity due to its fluorescent properties, enabling researchers to visualize and quantify biomolecules in complex biological systems. Its applications include:

- Protein Labeling : Facilitates tracking protein interactions and dynamics in live-cell imaging.

- In Vivo Imaging : Used in animal models to study tumor biology and drug delivery mechanisms.

- Diagnostics : Employed in assays for detecting specific proteins or nucleic acids.

Case Studies

- Fluorescent Labeling of Enzymes : A study demonstrated the use of Cy5 NHS ester for labeling lipolytic enzymes. The labeled enzymes were analyzed using differential activity-based gel electrophoresis (DABGE), allowing for comparative analysis of enzyme profiles from different biological samples .

- Photostability Studies : Research indicated that the photostability of cyanine dyes, including Cy5, is significantly affected by environmental conditions. In inert atmospheres, these dyes exhibited enhanced stability compared to ambient conditions, which is crucial for long-term imaging applications .

- Pharmacokinetics in Tumor Models : In a study investigating drug delivery systems, Cy5 was used to label therapeutic agents. The accumulation of these agents in tumor sites was monitored using fluorescence imaging, providing insights into the pharmacokinetics and therapeutic efficacy .

Table 1: Comparison of Fluorescent Properties

| Dye | Maximum Excitation (nm) | Maximum Emission (nm) | Photostability |

|---|---|---|---|

| Cyanine5 | 646 | 665 | Moderate |

| Alexa Fluor 680 | 680 | 700 | High |

| Cy3 | 550 | 570 | Moderate |

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Protein Labeling | Tracking protein interactions in live cells |

| In Vivo Imaging | Monitoring drug delivery and tumor targeting |

| Diagnostic Assays | Detecting specific biomolecules in clinical samples |

Q & A

Q. What are the optimal conditions for conjugating Cyanine5 NHS ester bromide to amino-containing biomolecules (e.g., proteins, peptides)?

- Methodological Answer : Conjugation efficiency depends on buffer pH, molar ratio, and reaction time. Use a pH 7.5–8.5 buffer (e.g., 0.1 M sodium bicarbonate) to ensure amine reactivity. A 10–20-fold molar excess of this compound over the target biomolecule is recommended. Dissolve the dye in anhydrous DMSO or DMF (10–20% v/v) to maintain solubility while avoiding hydrolysis. Incubate at 4°C for 1–2 hours, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye .

Q. How can researchers verify successful conjugation of this compound to their target molecule?

- Methodological Answer : Confirm conjugation using absorbance spectroscopy (Cyanine5’s peak at ~646 nm) and fluorescence emission (~662 nm). Calculate labeling efficiency via the molar extinction coefficient (ε = 250,000 M⁻¹cm⁻¹ at 646 nm). For proteins, use SDS-PAGE with in-gel fluorescence imaging or HPLC with fluorescence detection to separate labeled vs. unlabeled species .

Q. What instrumentation is compatible with this compound for fluorescence detection?

- Methodological Answer : Cyanine5 is compatible with red-channel detectors in fluorescence microscopes, plate readers, and flow cytometers. Use excitation/emission filters centered at 640/670 nm. For confocal microscopy, pair with a 640 nm laser and a 670–720 nm emission filter. Validate compatibility with reference standards (e.g., Alexa Fluor 647) to ensure spectral overlap .

Advanced Research Questions

Q. How can researchers quantify residual NHS impurities in this compound batches?

- Methodological Answer : Use hydrophilic interaction chromatography (HILIC) with a zwitterionic silica column (e.g., Thermo Syncronis HILIC). Prepare mobile phases with 90% acetonitrile and 10% 10 mM ammonium acetate (pH 7.5). Detect NHS at 220 nm and compare peak areas to an external calibration curve. A purity >95% is typical, but batch-specific validation is critical .

Q. What strategies mitigate autofluorescence and scattering in deep-tissue imaging with Cyanine5-labeled probes?

- Methodological Answer : Leverage Cyanine5’s near-infrared emission (minimizing tissue absorption) and use spectral unmixing to separate signal from background. For live imaging, employ two-photon microscopy (excitation at 1,300 nm) to reduce scattering. Pre-treat tissues with Sudan Black or Evans Blue to quench lipofuscin autofluorescence .

Q. How does pH and temperature affect the stability of this compound during storage and labeling?

- Methodological Answer : Hydrolysis accelerates at pH >8.5 or in aqueous buffers. Store lyophilized dye at -20°C in desiccated, light-protected vials. For labeling, maintain pH ≤8.0 and use organic co-solvents (e.g., DMSO) to stabilize the NHS ester. Monitor hydrolysis via HILIC or loss of fluorescence activation over time .

Q. How to resolve discrepancies between reported purity (e.g., 95%) and detected NHS impurities in this compound?

- Methodological Answer : Purity certifications often exclude hydrolyzed byproducts. Quantify free NHS using HILIC (as in FAQ 4) and adjust labeling protocols to account for active ester depletion. For critical applications, repurify the dye via reverse-phase HPLC or use fresh batches with validated activity .

Q. What experimental controls distinguish this compound from sulfonated analogs (e.g., sulfo-Cyanine5) in solubility-limited applications?

- Methodological Answer : Test solubility in aqueous vs. organic buffers: this compound requires ≥10% DMF/DMSO, while sulfonated analogs dissolve in water. Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions. For in vivo studies, compare biodistribution profiles, as sulfonated dyes exhibit reduced cellular uptake .

Data Interpretation and Contradictions

-

Example Conflict : A study reports 95% purity for this compound, but HILIC detects 5.7% free NHS.

-

Example Conflict : Fluorescence signal decreases in acidic organelles (e.g., lysosomes).

- Resolution : Cyanine5’s fluorescence is pH-sensitive below 5.0. Use ratiometric probes (e.g., pH-insensitive reference dyes) or confirm localization with immunostaining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.